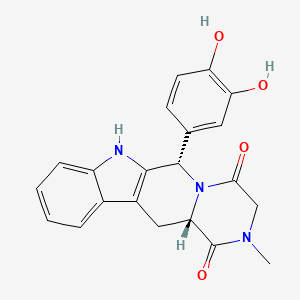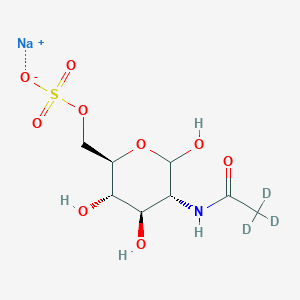
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is a deuterated derivative of N-acetyl-D-glucosamine, a naturally occurring amino sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt typically involves the deuteration of N-acetyl-D-glucosamine followed by sulfation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce N-(Acetyl-d3)-D-glucosamine. This intermediate is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and sulfation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a stable isotope-labeled compound in NMR spectroscopy.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoarthritis and as a biomarker in metabolic studies.
Industry: Utilized in the production of biodegradable polymers and as an additive in cosmetic formulations.
作用机制
The mechanism of action of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycosaminoglycans, influencing cellular signaling and structural integrity. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing its efficacy in various applications.
相似化合物的比较
Similar Compounds
N-acetyl-D-glucosamine: The non-deuterated form, commonly found in nature.
N-acetyl-D-glucosamine 6-sulfate: Lacks the deuterium atoms but has similar sulfation.
D-glucosamine sulfate: Another sulfated derivative without the acetyl group.
Uniqueness
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is unique due to the presence of deuterium atoms, which confer enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.
属性
分子式 |
C8H14NNaO9S |
|---|---|
分子量 |
326.27 g/mol |
IUPAC 名称 |
sodium;[(2R,3S,4R,5R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1/i1D3; |
InChI 键 |
CBUJZKTVEFVBBG-MXTYZKANSA-M |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


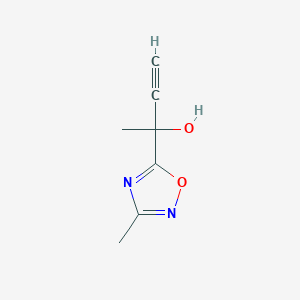

![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
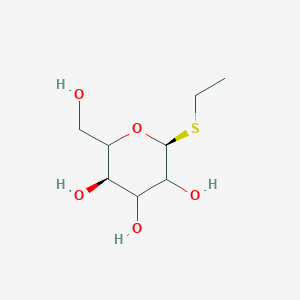
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
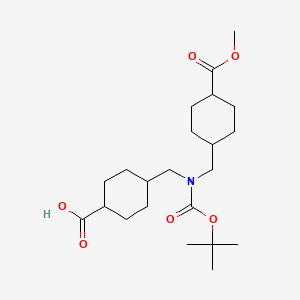
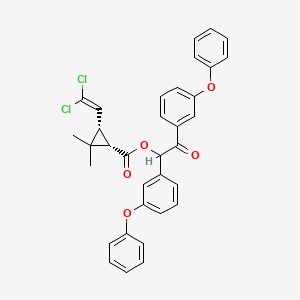
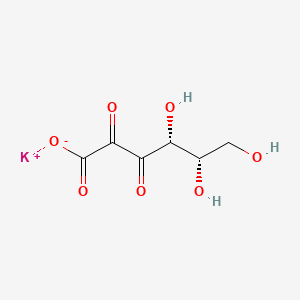
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
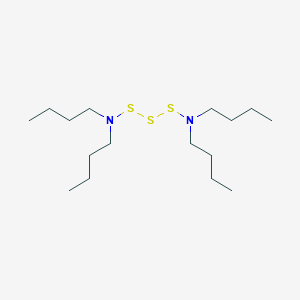

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
